1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide
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Overview
Description
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a cyclopropanecarboxamide group attached to the 2nd position
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyrimidine and cyclopropanecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 5-bromopyrimidine is reacted with cyclopropanecarboxylic acid in the presence of the base and solvent. The reaction mixture is then heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Scientific Research Applications
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropanecarboxamide group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one: This compound has a pyrrolidin-2-one group instead of a cyclopropanecarboxamide group, which may result in different chemical and biological properties.
1-(5-Bromopyrimidin-2-yl)cyclopropanecarbonitrile: This compound has a carbonitrile group instead of a carboxamide group, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-5-3-11-7(12-4-5)8(1-2-8)6(10)13/h3-4H,1-2H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOFWSQAJIZGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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